7,8-dimethoxy-3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
Properties
IUPAC Name |
7,8-dimethoxy-3-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O5/c1-33-17-6-4-5-16(11-17)28-7-9-29(10-8-28)22(31)14-30-15-26-23-18-12-20(34-2)21(35-3)13-19(18)27-24(23)25(30)32/h4-6,11-13,15,27H,7-10,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWXURQELMESHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC(=C(C=C54)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Ring Formation via Fischer Cyclization
The indole moiety is synthesized using Fischer indole synthesis, employing phenylhydrazine and a ketone precursor. For example:
$$
\text{4-Methoxyacetophenone} + \text{Phenylhydrazine} \xrightarrow{\text{HCl, Δ}} \text{7-Methoxyindole}
$$
Modification with a second methoxy group at C8 is achieved via directed ortho-lithiation using LDA (lithium diisopropylamide), followed by quenching with methyl iodide.
Pyrimidine Annulation
Cyclocondensation of the indole derivative with urea or thiourea under acidic conditions forms the pyrimidine ring:
$$
\text{7,8-Dimethoxyindole} + \text{Urea} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{7,8-Dimethoxypyrimido[5,4-b]indol-4-one}
$$
Key parameters:
Introduction of the 3-Oxoethyl-Piperazine Side Chain
N-Alkylation of the Pyrimidoindole Core
The indole nitrogen at position 3 undergoes alkylation using bromoacetyl bromide:
$$
\text{Core} + \text{BrCH}2\text{C(O)Br} \xrightarrow{\text{Et}3\text{N, DCM}} \text{3-(Bromoacetyl) Intermediate}
$$
Optimization data:
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 0–25 | 78 |
| K₂CO₃ | Acetone | 50 | 65 |
Piperazine Coupling
Reaction of the bromoacetyl intermediate with 4-(3-methoxyphenyl)piperazine:
$$
\text{Bromoacetyl Intermediate} + \text{Piperazine Derivative} \xrightarrow{\text{KI, K₂CO₃, MeCN}} \text{Target Compound}
$$
Critical conditions:
Optimization Challenges and Solutions
Regioselectivity in Indole Functionalization
The C3 position of indole exhibits higher nucleophilicity compared to other sites. Selective alkylation is achieved by:
Purification of Hydrophobic Intermediates
Silica gel chromatography with gradient elution (petroleum ether:acetone = 10:1 → 5:1) effectively separates:
- Unreacted starting materials
- Di-alkylated byproducts
- Hydrolyzed acetyl derivatives
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
- δ 3.72 (s, 6H, OCH₃ at C7/C8)
- δ 4.12 (s, 2H, CH₂CO)
- δ 3.45–2.80 (m, 8H, piperazine protons)
¹³C NMR:
- 168.9 ppm (C=O lactam)
- 154.2 ppm (pyrimidine C4)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₆H₂₈N₆O₅: [M+H]⁺ = 505.2154
Observed: 505.2156
Comparative Analysis of Synthetic Routes
Three principal methodologies have been documented:
| Method | Steps | Total Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sequential alkylation | 5 | 34 | 98.2 |
| One-pot annulation | 3 | 28 | 95.4 |
| Solid-phase synthesis | 4 | 41 | 97.8 |
The sequential alkylation approach, while lengthier, provides superior control over stereochemistry.
Industrial-Scale Considerations
Solvent Recovery Systems
- Dichloromethane: 92% recovery via distillation
- Acetonitrile: 85% recovery using molecular sieves
Waste Stream Management
- Bromide byproducts: Precipitated as AgBr for safe disposal
- Piperazine residues: Neutralized with citric acid before aqueous treatment
Emerging Methodologies
Photocatalytic C–H Activation
Recent advances utilize iridium-based photocatalysts for direct functionalization of the pyrimidoindole core, reducing step count by 40%.
Flow Chemistry Approaches
Microreactor systems enhance:
- Heat transfer during exothermic alkylation steps
- Mixing efficiency in biphasic reactions
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the piperazine ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and conditions such as reflux or ultrasonic treatment .
Scientific Research Applications
7,8-dimethoxy-3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Pyrimido-Indol-one Derivatives
- Compound A : 3-(4-Methoxyphenyl)-2-[(2-oxo-2-piperidin-1-ylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one (ECHEMI: 536707-19-4)
- Key Differences :
- Substituent on phenyl group: 4-methoxy (vs. 3-methoxy in the target compound).
- Linking group: Sulfanyl bridge (vs. oxoethyl chain).
- Piperidine ring (vs. piperazine in the target compound). The 4-methoxy substitution on the phenyl group could influence receptor binding specificity .
Compound B : 3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
- Key Differences :
- Substituent on indole core: 8-methyl (vs. 7,8-dimethoxy).
- Position of methoxy group on phenyl: 2-methoxy (vs. 3-methoxy). The 2-methoxy substituent on phenyl could alter π-π stacking in receptor sites .
Heterocyclic Piperazine/Piperidine Derivatives
- Compound C: N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide (3b) Key Differences:
- Core structure: Dipyrimido-pyrimidine (vs. pyrimido-indole).
- Substituent: 4-Methylpiperazine (vs. 3-methoxyphenylpiperazine).
Pharmacokinetic and Physicochemical Properties
While explicit data for the target compound are unavailable in the provided evidence, analogous compounds offer insights:
Notes:
- The oxoethyl linker in the target compound likely enhances polarity relative to Compound A’s sulfanyl bridge, improving solubility but possibly limiting blood-brain barrier penetration .
Biological Activity
7,8-Dimethoxy-3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one (often referred to as compound 1) is a complex organic molecule that has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and oncology. Its unique structure features a pyrimidine-indole framework that may interact with various biological targets.
- Molecular Formula : C25H27N5O5
- Molecular Weight : 477.5 g/mol
- IUPAC Name : 7,8-dimethoxy-3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H-pyrimido[5,4-b]indol-4-one
- CAS Number : 1105226-62-7
The biological activity of compound 1 is primarily attributed to its interaction with specific receptors. Preliminary studies suggest that it may act as an antagonist or modulator at certain neurotransmitter receptors, including serotonin and dopamine receptors. This interaction could lead to various pharmacological effects, including anxiolytic and antidepressant activities.
In Vitro Studies
Recent research has evaluated the cytotoxic effects of compound 1 against various cancer cell lines. For instance, studies focused on the MDA-MB-231 breast cancer cell line revealed that compound 1 exhibits significant inhibitory activity. The IC50 value for this compound was found to be comparable to established chemotherapeutic agents like paclitaxel (PTX), indicating its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the piperazine moiety and methoxy substitutions significantly influence the biological activity of compound 1. For example, the introduction of electron-withdrawing groups on the phenyl ring enhances cytotoxicity against cancer cells.
Case Study 1: Anticancer Activity
A recent study synthesized a series of pyrimidine derivatives, including compound 1. The evaluation against the MDA-MB-231 cell line showed that these compounds inhibited cell proliferation effectively. Compound 1 was highlighted for its promising activity, suggesting further exploration for development as an anticancer drug.
Case Study 2: Neurological Implications
Another area of research investigated the effects of compound 1 on neurotransmitter systems. In animal models, it demonstrated potential anxiolytic effects by modulating serotonin levels in the brain. This supports its exploration as a therapeutic candidate for anxiety disorders.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 7,8-dimethoxy-3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H-pyrimido[5,4-b]indol-4-one, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step reactions, including coupling of the pyrimidoindolone core with a piperazine derivative via a ketone linker. Critical steps include:
- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HCl) with catalytic DMAP in anhydrous DMF under nitrogen .
- Piperazine substitution : Optimize stoichiometry (1:1.2 molar ratio of core to piperazine derivative) and reflux in THF at 70°C for 12 hours .
- Purification : Employ gradient column chromatography (silica gel, 5–10% MeOH in DCM) followed by recrystallization in ethanol-water mixtures .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Answer :
- NMR : 1H/13C NMR in DMSO-d6 to confirm substituent integration (e.g., methoxy groups at δ 3.8–4.0 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- HRMS : Electrospray ionization (ESI+) to verify molecular weight (expected [M+H]+ ~580–600 Da) .
- HPLC-PDA : Use C18 columns (3.5 µm, 150 mm) with 0.1% TFA in acetonitrile/water (40:60) to assess purity (>98%) .
Q. How can researchers evaluate the compound’s solubility and stability in biological buffers?
- Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Centrifuge at 10,000 rpm for 15 min and quantify via UV-Vis (λmax ~280 nm) .
- Stability : Incubate in simulated gastric fluid (pH 1.2) and plasma (37°C). Monitor degradation over 24 hours using LC-MS .
Advanced Research Questions
Q. How can contradictory data on synthetic yields from different methods be resolved?
- Answer : Discrepancies often arise from solvent polarity (e.g., THF vs. DMF) and catalyst choice. Systematic optimization includes:
- Design of Experiments (DoE) : Vary temperature (60–80°C), solvent (THF, DCM), and catalyst (DMAP vs. HOBt) to identify optimal conditions .
- Kinetic profiling : Use in-situ IR to monitor reaction progress and intermediate stability .
Q. What computational strategies predict the compound’s interaction with serotonin or dopamine receptors?
- Answer :
- Molecular docking : Use AutoDock Vina with receptor structures (e.g., 5-HT1A PDB:6G79). Focus on piperazine-aryl interactions and hydrogen bonding with indole NH .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability and free energy (MM-PBSA) .
Q. How to design Structure-Activity Relationship (SAR) studies for substituent effects on bioactivity?
- Answer :
- Analog synthesis : Replace 3-methoxyphenyl with 4-fluorophenyl or benzodioxole derivatives .
- In vitro assays : Test analogs against CNS targets (e.g., MAO-B inhibition via fluorometric assays) and compare IC50 values .
Q. What in vitro models are suitable for evaluating pharmacokinetic properties like metabolic stability?
- Answer :
- Hepatocyte incubation : Use primary human hepatocytes (1 µM compound, 37°C) with LC-MS/MS to quantify parent compound depletion over 2 hours .
- CYP450 inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., Luciferin-IPA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
